7-Methoxy-1H-indazole-3-carbonitrile: A Comprehensive Technical Guide to Chemical Properties, Synthesis, and Pharmacological Applications
7-Methoxy-1H-indazole-3-carbonitrile: A Comprehensive Technical Guide to Chemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
In the landscape of modern medicinal chemistry, the indazole ring system serves as a privileged scaffold, frequently utilized as a bioisostere for indole and benzimidazole rings. Among its functionalized derivatives, 7-methoxy-1H-indazole-3-carbonitrile (CAS: 133841-07-3) has emerged as a critical heterocyclic building block[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and synthetic methodologies, tailored for researchers and drug development professionals. By understanding the causal relationships between its specific functional groups and target interactions, scientists can better leverage this compound in the design of novel therapeutics, particularly in oncology and neurology[1].
Physicochemical Profiling
The foundational properties of 7-methoxy-1H-indazole-3-carbonitrile dictate its behavior in both synthetic workflows and biological environments. The table below summarizes the core quantitative data necessary for analytical validation and pharmacokinetic modeling[1].
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | 7-methoxy-1H-indazole-3-carbonitrile | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 133841-07-3 | Primary identifier for sourcing and patent tracking. |
| Molecular Formula | C₉H₇N₃O | Defines stoichiometry for synthetic reactions. |
| Molecular Weight | 173.17 g/mol | Low MW allows significant downstream functionalization while maintaining drug-like properties (Lipinski's Rule of 5). |
| InChI Key | CDOOORSNZWZUCH-UHFFFAOYSA-N | Ensures exact structural match in cheminformatics databases. |
| Hydrogen Bond Donors | 1 (N1-H) | Critical for binding to the hinge region of kinase domains. |
| Hydrogen Bond Acceptors | 3 (N2, C≡N, -OCH₃) | Facilitates diverse binding modalities and improves aqueous solubility. |
Structural and Mechanistic Insights
The biological profile of 7-methoxy-1H-indazole-3-carbonitrile is exquisitely sensitive to the nature and placement of its functional groups[1].
The 1H-Indazole Core: The compound exists predominantly as the 1H-indazole tautomer, which is thermodynamically favored over the 2H-isomer due to the preservation of full aromaticity in the benzenoid ring[1]. This stability ensures predictable conformational geometry when the molecule docks into a protein binding pocket.
The C7 Methoxy Group (-OCH₃): The methoxy group at the 7-position is not merely a steric placeholder. The oxygen atom acts as a potent hydrogen bond acceptor. In the context of kinase inhibition, this oxygen forms crucial interactions with amino acid residues in the hinge region of the kinase domain[1]. Furthermore, its steric bulk restricts the rotational degrees of freedom of the indazole core, locking the molecule into an active conformation that minimizes entropic penalties upon binding.
The C3 Carbonitrile Group (-C≡N): The carbonitrile group exerts a strong electron-withdrawing effect across the conjugated indazole system. This electronic pull lowers the pKa of the N1 proton, rendering it a more effective hydrogen bond donor. Synthetically, the nitrile is a versatile handle; it can be converted into primary amines, amides, or tetrazoles (a bioisostere for carboxylic acids), enabling extensive structure-activity relationship (SAR) exploration[1].
Pharmacophore mapping and SAR of 7-methoxy-1H-indazole-3-carbonitrile functional groups.
Synthetic Methodologies and Protocols
Constructing the 7-methoxy-1H-indazole-3-carbonitrile architecture requires strict regiochemical control. Direct cyanation of the indazole core is often harsh and unselective. Therefore, a highly reliable, step-wise methodology is employed in industry: building the core from a pre-functionalized aniline, followed by late-stage functionalization at the C3 position[1].
Core Synthesis and Functionalization Workflow
The synthesis begins with 2-methoxy-6-methylaniline , ensuring the methoxy group is locked at the C7 position from the outset. Diazotization followed by intramolecular cyclization yields the 7-methoxy-1H-indazole core[1]. The C3 position is then carboxylated to form 1H-indazole-3-carboxylic acid. Standard amide coupling (e.g., using EDC/HOBt) converts this to a primary carboxamide[1][2][3]. Finally, dehydration yields the target carbonitrile.
Synthetic workflow for 7-methoxy-1H-indazole-3-carbonitrile from aniline precursors.
Step-by-Step Protocol: Dehydration of 3-Carboxamide to 3-Carbonitrile
The final step—converting the primary amide to a nitrile—requires precise control to prevent the degradation of the indazole core. The following protocol utilizes Phosphorus Oxychloride (POCl₃) as the dehydrating agent[1].
Objective: To execute a Vilsmeier-type dehydration of 7-methoxy-1H-indazole-3-carboxamide to yield 7-methoxy-1H-indazole-3-carbonitrile.
Step 1: Preparation & Inert Atmosphere
-
Action: Suspend 7-methoxy-1H-indazole-3-carboxamide (1.0 eq) in anhydrous toluene (0.2 M concentration) in a flame-dried round-bottom flask purged with dry Nitrogen (N₂).
-
Causality: Anhydrous conditions are critical. Any ambient moisture will rapidly hydrolyze POCl₃ into hydrochloric and phosphoric acids, destroying the reagent and potentially protonating the indazole N1, which halts the reaction.
Step 2: Reagent Addition
-
Action: Cool the suspension to 0°C using an ice bath. Add POCl₃ (2.5 eq) dropwise over 15 minutes.
-
Causality: The initial O-phosphorylation of the amide carbonyl is highly exothermic. Dropwise addition at 0°C controls the reaction kinetics, preventing localized superheating and the formation of tarry byproducts.
Step 3: Thermal Elimination
-
Action: Remove the ice bath and gradually heat the reaction mixture to 90°C for 4 to 6 hours. Monitor progression via Thin-Layer Chromatography (TLC).
-
Causality: The intermediate requires significant thermal energy to overcome the activation barrier for the elimination of the dichlorophosphate leaving group, which ultimately forms the C≡N triple bond.
Step 4: Quenching
-
Action: Cool the mixture back to 0°C. Carefully pour the reaction into a vigorously stirred beaker of ice-cold saturated aqueous NaHCO₃. Stir until the pH stabilizes at ~7.5.
-
Causality: The basic quench neutralizes the excess POCl₃ and the HCl generated during the elimination step. Maintaining a slightly basic pH ensures the indazole remains in its neutral, organic-soluble state rather than forming a water-soluble hydrochloride salt.
Step 5: Extraction and Self-Validating Quality Control
-
Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Validation System: To ensure protocol success, subject the purified product to FTIR and LC-MS.
-
FTIR: Confirm the disappearance of the broad amide N-H stretch (~3300-3500 cm⁻¹) and the appearance of a sharp, distinct nitrile C≡N stretch (~2220 cm⁻¹).
-
LC-MS: Confirm the mass shift from [M+H]⁺ 192.19 (amide) to [M+H]⁺ 174.17 (nitrile), definitively proving the loss of H₂O.
-
Pharmacological Applications
The 7-methoxy-1H-indazole-3-carbonitrile scaffold is a highly sought-after intermediate in the synthesis of targeted therapeutics.
-
Kinase Inhibitors: The indazole core is a proven hinge-binding motif found in FDA-approved oncology drugs like Pazopanib and Niraparib[1]. The 7-methoxy derivative specifically enhances selectivity profiles against certain receptor tyrosine kinases (RTKs) by exploiting narrow hydrophobic pockets adjacent to the hinge region.
-
Neurological & Anti-inflammatory Agents: Indazole derivatives are heavily investigated as inhibitors of phosphodiesterase type IV (PDE4), a key enzyme in the inflammatory cascade[1]. The 3-carbonitrile group serves as an ideal vector for attaching solubilizing groups or basic amines required to cross the blood-brain barrier (BBB) in neurological drug design.
References
- "7-Methoxy-1H-indazole-3-carbonitrile|CAS 133841-07-3" - BenchChem.
- "An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid" - Università degli Studi di Napoli Federico II.
- "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents" - PubMed Central (PMC).
Sources
- 1. 7-Methoxy-1H-indazole-3-carbonitrile|CAS 133841-07-3 [benchchem.com]
- 2. iris.unina.it [iris.unina.it]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
